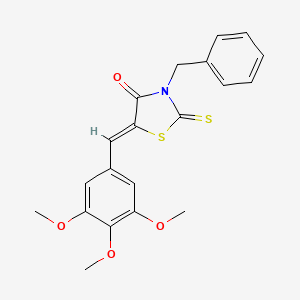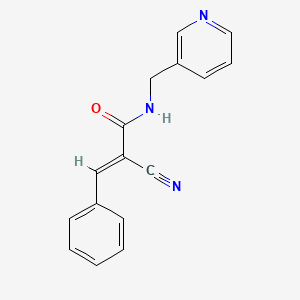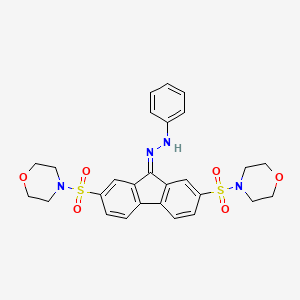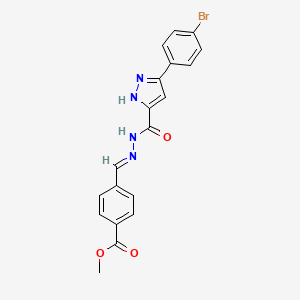
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide is an organic compound with the molecular formula C10H5Cl3N2O It is a derivative of benzamide, characterized by the presence of chloro and cyano groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,2-dichloro-1-cyanoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2,2-dichloro-1-cyanoethene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as oxazoles and imidazoles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Methylamine, dimethylamine, and ethylenediamine are commonly used nucleophiles.
Cyclization Agents: Cyclization reactions often require catalysts such as Lewis acids or bases.
Hydrolysis Conditions: Hydrolysis is typically carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxazole Derivatives: Reaction with amines can yield 5-amino-1,3-oxazole-4-carbonitriles.
Imidazole Derivatives: Reaction with ethylenediamine can produce imidazo[1,2-a][1,4]diazepine derivatives.
Scientific Research Applications
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2-dichloro-1-isothiocyanato-ethyl)-benzamide
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
Uniqueness
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and cyano groups. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other benzamide derivatives.
Properties
CAS No. |
53828-13-0 |
|---|---|
Molecular Formula |
C10H5Cl3N2O |
Molecular Weight |
275.5 g/mol |
IUPAC Name |
4-chloro-N-(2,2-dichloro-1-cyanoethenyl)benzamide |
InChI |
InChI=1S/C10H5Cl3N2O/c11-7-3-1-6(2-4-7)10(16)15-8(5-14)9(12)13/h1-4H,(H,15,16) |
InChI Key |
MHAXBZBBMXYYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=C(Cl)Cl)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)

![methyl 4-({(2Z)-6-[(3-chloro-4-methylphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11682768.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11682773.png)
![N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B11682790.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682791.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682793.png)

![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11682808.png)




![N-[5-bromo-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11682823.png)
